AR Antagonism Potency Profile of Androgen Receptor Antagonist 4 vs. Clinical Comparators
Androgen receptor antagonist 4 (Compound AT2) inhibits the androgen receptor with an IC50 of 0.15 μM (150 nM) . This places its potency between that of enzalutamide (IC50 36 nM) and the AR degrader/antagonist 67-b (IC50 246.6 nM) [1]. This intermediate potency may offer a distinct pharmacological window for research applications.
| Evidence Dimension | AR Antagonism Potency (IC50) |
|---|---|
| Target Compound Data | 150 nM |
| Comparator Or Baseline | Enzalutamide: 36 nM; AR antagonist 4 (Compound 67-b): 246.6 nM |
| Quantified Difference | ~4.2x less potent than enzalutamide; ~1.6x more potent than 67-b |
| Conditions | In vitro cell-free or cell-based AR antagonism assays (details vary by vendor) |
Why This Matters
This quantitative potency data allows researchers to select the appropriate compound for their specific assay sensitivity requirements and to accurately calculate dosing concentrations for comparative studies.
- [1] MedChemExpress. AR antagonist 4 (Compound 67-b) Product Datasheet. View Source
